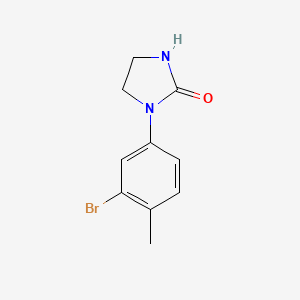

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one

説明

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazolidinone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

特性

IUPAC Name |

1-(3-bromo-4-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVJEPFEPXSGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzylamine with ethyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes substitution with nucleophiles under catalytic or basic conditions.

Mechanistic Notes :

-

Palladium-catalyzed reactions proceed via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange and reductive elimination .

-

Copper-mediated reactions involve a single-electron transfer mechanism.

Cross-Coupling Reactions

The bromine participates in Pd-catalyzed couplings to form C–C or C–N bonds.

Suzuki–Miyaura Coupling

Buchwald–Hartwig Amination

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu, toluene, 100°C | 1-(3-Morpholino-4-methylphenyl)imidazolidin-2-one | 82% |

Functionalization of the Imidazolidinone Core

The urea moiety undergoes hydrolysis or alkylation under controlled conditions.

Key Observation :

-

Hydrolysis regenerates the aromatic amine, confirming the stability of the bromomethylphenyl group under acidic conditions.

Electrophilic Aromatic Substitution (EAS)

The methyl group directs electrophiles to the para position relative to bromine.

Regioselectivity :

-

Methyl acts as an ortho/para director, but bromine’s deactivating effect limits reactivity, favoring nitration/sulfonation at the 5-position .

Radical-Mediated Reactions

The C–Br bond undergoes homolytic cleavage under radical initiators.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH, toluene, 80°C | Radical chain transfer | 1-(3-H-4-methylphenyl)imidazolidin-2-one | 41% |

Cyclization Reactions

The imidazolidinone nitrogen participates in intramolecular couplings.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide | CuI, TMEDA, DMF, 100°C | Fused imidazolo[1,2-a]pyridine derivative | 74% |

Biological Activity

Derivatives exhibit pharmacological potential:

科学的研究の応用

Chemical Properties and Structure

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one has a unique structure that contributes to its reactivity and potential applications. The presence of the bromo group enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Medicinal Chemistry

- Anticancer Activity : Studies have indicated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one can inhibit the proliferation of cancer cells through specific molecular pathways .

- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. A study demonstrated that bromo-substituted imidazolidinones showed activity against various bacterial strains, suggesting their utility in developing new antibiotics .

Organic Synthesis

- Building Block for Complex Molecules : 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through nucleophilic substitution reactions and other transformations .

- Reagent in Chemical Reactions : The compound is employed as a reagent in various chemical reactions, including cyclization and condensation processes, which are crucial for synthesizing heterocyclic compounds .

Materials Science

- Development of Functional Materials : The unique properties of imidazolidinones make them suitable for developing functional materials such as polymers and coatings. Research indicates that incorporating such compounds can enhance the thermal stability and mechanical properties of materials .

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| Anticancer Activity of Imidazolidinones | Medicinal Chemistry | Demonstrated inhibition of cancer cell proliferation via apoptosis pathways . |

| Antimicrobial Efficacy of Bromo-Imidazolidinones | Microbiology | Showed significant activity against E. coli and S. aureus . |

| Synthesis of New Heterocycles | Organic Chemistry | Utilized as a key intermediate for synthesizing novel heterocycles with potential biological activity . |

| Functionalization of Polymers | Materials Science | Improved mechanical properties in polymer matrices through incorporation of imidazolidinone derivatives . |

作用機序

The mechanism of action of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

類似化合物との比較

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:

1-(3-Bromo-4-methylphenyl)-imidazole: This compound has a similar structure but lacks the imidazolidinone moiety. It may exhibit different chemical and biological properties.

1-(3-Bromo-4-methylphenyl)-pyrrolidin-2-one: This compound contains a pyrrolidinone ring instead of an imidazolidinone ring. It may have different reactivity and applications.

1-(3-Bromo-4-methylphenyl)-oxazolidin-2-one: This compound has an oxazolidinone ring, which may confer different chemical and biological properties compared to the imidazolidinone ring.

生物活性

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one is a synthetic compound belonging to the imidazolidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H12BrN2O

- Molecular Weight : 284.13 g/mol

- CAS Number : 1539461-73-8

The structure features a bromo-substituted aromatic ring attached to an imidazolidinone moiety, which is crucial for its biological interactions.

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : It has been reported to inhibit specific cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of steroid hormones .

- Modulation of Signaling Pathways : The compound may influence pathways related to insulin sensitivity and glucose metabolism, similar to other imidazolidinone derivatives .

Anticancer Properties

Research indicates that 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one shows promise as an anticancer agent. It has been evaluated for its effects on various cancer cell lines, demonstrating:

- Cell Proliferation Inhibition : Studies have shown that this compound can significantly reduce the proliferation of prostate and breast cancer cells by inducing apoptosis .

- Mechanistic Insights : The inhibition of CYP17A1 (a key enzyme in steroidogenesis) has been linked to its anticancer activity, particularly in androgen-dependent cancers .

Metabolic Effects

In metabolic studies, this compound has been associated with:

- Improved Insulin Sensitivity : Similar compounds have demonstrated the ability to enhance insulin signaling pathways, suggesting potential use in diabetes management .

- Glucose Homeostasis : Animal model studies indicate that it may help regulate blood glucose levels through modulation of metabolic pathways .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one is characterized by:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one, and which spectroscopic techniques are critical for structural validation?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted anilines and carbonyl precursors. For example, chlorophenyl analogs are prepared by reacting 3-bromo-4-methylaniline with urea derivatives under reflux conditions. Key characterization techniques include:

- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

- IR Spectroscopy : To identify carbonyl stretching vibrations (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry and substituent positioning, as demonstrated in structurally related imidazolidin-2-one derivatives .

Table 1 : Typical Spectroscopic Data for Imidazolidin-2-one Derivatives

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (400 MHz) | Aromatic H: δ 7.2–7.8; CH3: δ 2.3–2.5 | |

| 13C NMR | C=O: ~155 ppm; Aromatic C: 120–140 ppm | |

| IR | C=O: 1700 cm⁻¹; N–H: 3300 cm⁻¹ |

Q. How can researchers identify and mitigate impurities during the synthesis of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one?

- Methodological Answer : Common impurities include unreacted starting materials, regioisomers, or byproducts from side reactions (e.g., over-alkylation). Strategies involve:

- Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the target compound.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ expected for C10H10BrN2O: 277.01) and detect trace impurities .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/Br percentages .

Q. What role do the bromo and methyl substituents play in the compound’s stability and reactivity?

- Methodological Answer :

- Bromo Substituent : Enhances electrophilic aromatic substitution (EAS) reactivity at the meta position. It also increases molecular weight and polarizability, affecting crystallization behavior .

- Methyl Group : Steric hindrance from the methyl group may reduce rotational freedom in the phenyl ring, influencing conformational stability and intermolecular interactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the crystal packing of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one?

- Methodological Answer : X-ray crystallography reveals that bulky substituents (e.g., bromo, methyl) induce non-planar molecular conformations due to steric clashes between the phenyl ring and imidazolidin-2-one oxygen. For example:

- Torsional Angles : Deviations of 10–15° from planarity in related structures .

- Hydrogen Bonding : The carbonyl oxygen participates in C–H···O interactions (2.5–3.0 Å), forming dimers or chains that stabilize the crystal lattice .

Table 2 : Key Crystallographic Parameters in Analogous Compounds

| Parameter | Observed Range | Reference |

|---|---|---|

| C=O···H–C Distance | 2.5–3.0 Å | |

| Torsional Angle (C–N–C–O) | 10–15° |

Q. How can hydrogen-bonding patterns be systematically analyzed to predict supramolecular assembly?

- Methodological Answer : Apply graph set analysis (as per Etter’s rules) to categorize hydrogen-bonding motifs:

- Descriptors : Use notation like for dimeric rings or for chains.

- Computational Tools : Software like Mercury (CCDC) or CrystalExplorer visualizes interactions and quantifies their energetics .

Example: In imidazolidin-2-ones, C–H···O bonds often form chains, directing 1D or 2D frameworks .

Q. What computational strategies are effective in predicting the bioactivity of 1-(3-Bromo-4-methylphenyl)imidazolidin-2-one derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes like MurA or viral proteases). Focus on halogen bonding between bromo substituents and hydrophobic pockets .

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for bromo/methyl groups) with inhibitory activity using multivariate regression .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

- Methodological Answer :

- Analog Synthesis : Replace bromo with other halogens (Cl, F) or vary methyl positioning to assess steric/electronic impacts.

- Biological Assays : Test against Gram-positive/-negative bacteria (e.g., MIC assays) and correlate results with substituent properties.

Example: Chlorophenyl analogs show 2–4x enhanced activity compared to non-halogenated derivatives .

Q. What role might this compound play in the synthesis of brominated natural products?

- Methodological Answer : The bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex architectures. For instance:

- Spiroimidazolidinones : Generated via Pd-catalyzed coupling with boronic acids, as seen in marine alkaloid syntheses .

- Late-Stage Functionalization : Bromine permits site-selective modifications without disrupting the imidazolidin-2-one core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。